Broader Constitutive Proteasome Subunit Co-Inhibition: β1 + β5 Dual Targeting Versus β5-Only or β5 + β2 Profiles
Bortezomib is the only clinically approved proteasome inhibitor that potently co-inhibits both the β5 (chymotrypsin-like) and β1 (caspase-like) subunits of the constitutive proteasome at pharmacologically relevant concentrations. In cell-free biochemical assays, bortezomib inhibited β5 with IC50 = 3.0 ± 1.1 nM and β1 with IC50 = 18 ± 10 nM. By contrast, carfilzomib inhibited β5 with IC50 = 2.3 ± 1.0 nM but showed 25-fold weaker β1 inhibition (IC50 = 451 ± 380 nM), while ixazomib exhibited IC50 values of 5.5 ± 2.3 nM (β5) and 28 ± 22 nM (β1) but with negligible β2 activity (IC50 > 30,000 nM) [1]. The Besse 2019 head-to-head study established that in the clinically relevant pulse-exposure setting, selective β5 inhibition alone is insufficient to induce cytotoxicity in proteasome inhibitor-resistant multiple myeloma cells; only co-inhibition of β5 with either β1 or β2 achieves meaningful functional proteasome inhibition and cell death [2].
| Evidence Dimension | Constitutive proteasome subunit inhibition (IC50) |
|---|---|
| Target Compound Data | Bortezomib: β5 IC50 = 3.0 ± 1.1 nM; β1 IC50 = 18 ± 10 nM; β2 IC50 = 13,358 ± 5,331 nM |
| Comparator Or Baseline | Carfilzomib: β5 IC50 = 2.3 ± 1.0 nM; β1 IC50 = 451 ± 380 nM; β2 IC50 = 46 ± 19 nM. Ixazomib: β5 IC50 = 5.5 ± 2.3 nM; β1 IC50 = 28 ± 22 nM; β2 IC50 > 30,000 nM |
| Quantified Difference | Bortezomib's β1/β5 potency ratio = 6.0; Carfilzomib's β1/β5 potency ratio = 196; Ixazomib's β1/β5 potency ratio = 5.1. Bortezomib uniquely provides dual β1+β5 co-inhibition at low nanomolar concentrations. |
| Conditions | Cell-free biochemical assay measuring inhibition of individual constitutive proteasome subunits; mean IC50 (nmol/L) ± SD from 14 replicates (bortezomib β5), 3-4 replicates (carfilzomib), 4 replicates (ixazomib) |
Why This Matters
For procurement in proteasome inhibitor-resistant MM research, bortezomib's dual β1+β5 inhibition provides a pharmacological phenotype that cannot be replicated by carfilzomib or ixazomib, directly impacting experimental design and result interpretation.
- [1] Table 1. Constitutive proteasome subunits and immunoproteasome subunit IC50 values for bortezomib, carfilzomib, and ixazomib. PMC9398180, derived from Besse et al., Cell Chem Biol 2019. View Source
- [2] Besse A, Besse L, Kraus M, et al. Proteasome Inhibition in Multiple Myeloma: Head-to-Head Comparison of Currently Available Proteasome Inhibitors. Cell Chem Biol. 2019;26(3):340-351.e3. PMID: 30612952. View Source
